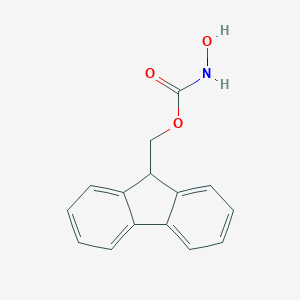

9-Fluorenylmethyl N-hydroxycarbamate

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNJBGORPSTJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407926 | |

| Record name | N-Fmoc-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190656-01-0 | |

| Record name | N-Fmoc-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluorenylmethyl N-hydroxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 9-Fluorenylmethyl N-hydroxycarbamate: An In-depth Technical Guide for Researchers

Introduction: The Pivotal Role of 9-Fluorenylmethyl N-hydroxycarbamate in Advanced Synthesis

In the landscape of modern organic and medicinal chemistry, particularly in the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving high yields and purity.[1] this compound (Fmoc-NHOH) has emerged as a critical reagent, valued for its role in the synthesis of peptide derivatives and the modification of drug candidates to enhance their pharmacological properties.[2][3] This guide provides an in-depth exploration of the synthesis of Fmoc-NHOH, offering a detailed examination of the prevalent synthesis pathways, the underlying chemical principles, and field-proven experimental protocols.

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group renowned for its stability under acidic conditions, providing an orthogonal protection strategy to acid-labile groups like Boc (tert-butyloxycarbonyl).[4][] This characteristic is fundamental to its widespread adoption in Solid-Phase Peptide Synthesis (SPPS).[1] Fmoc-NHOH, specifically, serves as a key building block for introducing the N-hydroxycarbamate functionality, which is crucial for the synthesis of hydroxamic acids, a class of compounds with significant therapeutic potential, including as histone deacetylase (HDAC) inhibitors.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis of this vital reagent, emphasizing not just the procedural steps but the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Synthesis Pathways: A Comparative Analysis

The preparation of this compound is most commonly achieved through the reaction of a hydroxylamine salt with an activated 9-fluorenylmethyl carbonate derivative. The two primary reagents used for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). While both pathways lead to the desired product, they possess distinct characteristics in terms of reactivity, stability, and handling, which can influence the outcome of the synthesis.

Pathway 1: Synthesis from 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

This is the classical approach, utilizing the highly reactive acyl chloride, Fmoc-Cl. The heightened reactivity can lead to faster reaction times but also increases the susceptibility to side reactions and hydrolysis, demanding careful control of the reaction conditions.

Pathway 2: Synthesis from N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

The use of Fmoc-OSu represents a more controlled and often preferred method.[] Fmoc-OSu is a more stable, crystalline solid that is easier to handle than Fmoc-Cl. Its moderated reactivity typically results in a cleaner reaction profile with fewer byproducts, simplifying purification and leading to more consistent yields. A review on hydroxamic acid synthesis notes the preparation of Fmoc-NHOH from Fmoc-OSu and hydroxylamine hydrochloride proceeds in high yield.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of Fmoc-NHOH, via both Fmoc-Cl and Fmoc-OSu, proceeds through a nucleophilic acyl substitution mechanism. The core of this transformation is the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the Fmoc reagent.

Diagram: General Mechanism of Fmoc-NHOH Synthesis

Caption: Nucleophilic acyl substitution pathway for Fmoc-NHOH formation.

In this mechanism, the hydroxylamine, typically deprotonated in situ by a base, acts as the nucleophile. It attacks the carbonyl carbon of the Fmoc reagent (where LG is Cl for Fmoc-Cl or succinimide for Fmoc-OSu), forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or N-hydroxysuccinimide) to yield the stable this compound. The choice of a weak base, such as sodium bicarbonate or triethylamine, is crucial to neutralize the acidic byproduct (HCl or N-hydroxysuccinimide) without promoting the degradation of the Fmoc group.[]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step methodologies for the synthesis of Fmoc-NHOH.

Protocol 1: Synthesis of Fmoc-NHOH using Fmoc-OSu

This protocol is adapted from established procedures for Fmoc protection and is favored for its reliability and cleaner reaction profile.

Materials:

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a 1:1 mixture of deionized water and 1,4-dioxane.

-

Add sodium bicarbonate (2.5 equivalents) to the solution and stir until all solids are dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu (1.0 equivalent) in 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the cooled hydroxylamine solution over 30 minutes with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add deionized water to the reaction mixture and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain Fmoc-NHOH as a white crystalline solid.[6][7]

Workflow: Synthesis of Fmoc-NHOH from Fmoc-OSu

Caption: Step-by-step workflow for Fmoc-NHOH synthesis via the Fmoc-OSu route.

Protocol 2: Synthesis of Fmoc-NHOH using Fmoc-Cl

This protocol utilizes the more reactive Fmoc-Cl and requires careful temperature control to minimize side reactions.

Materials:

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Ethyl acetate

-

1M HCl (for acidification during workup if needed)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend hydroxylamine hydrochloride (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 equivalents) or sodium carbonate (1.2 equivalents) to the suspension and stir for 20-30 minutes.

-

Dissolve Fmoc-Cl (1.0 equivalent) in anhydrous THF in a separate flask.

-

Add the Fmoc-Cl solution dropwise to the hydroxylamine mixture at 0 °C over a period of 1 hour.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours.

-

Let the reaction mixture warm to room temperature and stir for another 4-6 hours, monitoring by TLC.

-

Filter the reaction mixture to remove any salts (e.g., triethylammonium chloride).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with cold 1M HCl (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or flash column chromatography to afford pure Fmoc-NHOH.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic methods.

Quantitative Data Summary

| Parameter | Synthesis via Fmoc-OSu | Synthesis via Fmoc-Cl | Reference |

| Reactivity | Moderate | High | |

| Stability of Reagent | High (Stable solid) | Lower (Moisture sensitive) | |

| Typical Yield | ~80% | 70-95% (highly condition dependent) | [8] |

| Purity Profile | Generally cleaner, fewer byproducts | Prone to side reactions (e.g., dipeptides) | [] |

| Handling | Easier, less hazardous | Requires careful handling |

Physicochemical and Spectroscopic Characterization

-

Appearance: White powder/crystalline solid.[3]

-

¹H NMR (Expected): The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group protons (typically in the aromatic region, ~7.2-7.8 ppm), the CH₂ and CH protons of the fluorenyl backbone, and protons associated with the N-hydroxycarbamate moiety. Due to hindered rotation around the carbamate bond, some signals may appear as broad peaks or as a mixture of conformers.

-

¹³C NMR (Expected): The carbon NMR spectrum should display signals corresponding to the carbonyl carbon of the carbamate group (~156-158 ppm) and the distinct carbons of the fluorenyl ring system.

-

Infrared (IR) Spectroscopy (Expected): Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1750 cm⁻¹), and aromatic C-H stretching.

Conclusion and Field-Proven Insights

For researchers requiring high purity and reproducible yields, the synthesis of this compound via the Fmoc-OSu pathway is the recommended choice .[4] Its superior stability, ease of handling, and cleaner reaction profile outweigh the potentially faster reaction times of the Fmoc-Cl route. The formation of byproducts, such as Fmoc-dipeptides, is a known issue with the more reactive Fmoc-Cl, which can complicate purification and lower the overall usable yield.[1]

The purification by recrystallization is a critical step to ensure the high purity (≥99% by HPLC) required for applications like SPPS, where the cumulative effect of even minor impurities can be detrimental to the synthesis of long peptides.[6][10]

This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of Fmoc-NHOH. By understanding the causality behind the choice of reagents and reaction conditions, scientists can confidently and efficiently produce this vital compound for their research and development endeavors.

References

- BenchChem. (2025). A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection. BenchChem Technical Guides.

- BOC Sciences. (n.d.). Fmoc Amino Acids.

- Chem-Impex. (n.d.). N-Fmoc-hydroxylamine.

- Kumar Sethi, M., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- City University of New York (CUNY). (n.d.).

-

PubChem. (n.d.). 9-Fluorenylmethyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Varkey, J. T., & Babu, V. V. S. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Letters in Peptide Science, 10(1), 51-55.

- Sigma-Aldrich. (n.d.). This compound.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Chem-Impex. (n.d.). N-Fmoc-hydroxylamine.

- Fairlamb, I. J. S., et al. (2012). A convenient and scalable synthesis of Fmoc-protected peptide nucleic acid backbone. Molecules, 17(8), 9586-9594.

- U.S. Patent No. WO1997041093A1. (1997). Methods for the synthesis of fmoc protected amines.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.

- Camarero, J. A. (2004). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. In Solid-Phase Peptide Synthesis (pp. 95-108). Humana Press.

- Robertson, A. W., et al. (2022). Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide.

- Chem-Impex. (n.d.). N-Fmoc-hydroxylamine.

- de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955.

- Agarrabeitia, A. R., et al. (1998). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Magnetic Resonance in Chemistry, 36(10), 755-758.

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C15H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 6. mt.com [mt.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. researchgate.net [researchgate.net]

- 9. 9-芴基甲基N-羟基氨基甲酸酯 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. ajpamc.com [ajpamc.com]

The Dual-Action Mechanism of 9-Fluorenylmethyl N-hydroxycarbamate: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Protecting Group

In the landscape of modern organic synthesis and bioconjugation, 9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-NHOH) has emerged as a reagent with a nuanced and powerful dual functionality. While the fluorenylmethoxycarbonyl (Fmoc) group is ubiquitously recognized for its role as a base-labile amine protecting group, particularly in solid-phase peptide synthesis (SPPS), the intrinsic reactivity of the N-hydroxycarbamate moiety offers a distinct set of synthetic opportunities.[1] This guide provides an in-depth exploration of the core mechanisms of action of Fmoc-NHOH, moving beyond its conventional application to elucidate its utility in the synthesis of hydroxamic acids and the formation of activated esters for bioconjugation. As Senior Application Scientists, our aim is to provide not just a protocol, but a foundational understanding of the chemical principles that drive the utility of this versatile reagent.

PART 1: The Foundational Role of the Fmoc Group

The cornerstone of Fmoc-NHOH's utility lies in the well-established chemistry of the Fmoc protecting group. Its stability under acidic conditions and lability to mild basic conditions, such as piperidine, provides an orthogonal protection strategy essential in complex multi-step syntheses.[2]

The E1cB Cleavage Mechanism of the Fmoc Group

The cleavage of the Fmoc group proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[3] This deprotonation is favored due to the aromaticity of the resulting fluorenyl anion. The subsequent collapse of this intermediate leads to the elimination of dibenzofulvene (DBF) and the release of the deprotected hydroxylamine as a carbamic acid, which then decarboxylates.

Diagram 1: The E1cB Cleavage Mechanism of the Fmoc Group

Caption: The base-catalyzed elimination of the Fmoc group.

The trapping of the electrophilic dibenzofulvene by the amine base is a critical aspect of this mechanism, preventing its unwanted reaction with other nucleophiles in the reaction mixture.[3]

PART 2: The N-hydroxycarbamate Moiety: A Nucleophilic Workhorse

While the Fmoc group provides the strategic advantage of controlled deprotection, the N-hydroxycarbamate functionality is the reactive center for the unique applications of Fmoc-NHOH. This moiety can act as a potent nucleophile in acylation reactions, enabling the synthesis of hydroxamic acids and activated esters.

Synthesis of Hydroxamic Acids

Hydroxamic acids are a class of compounds with significant biological activity, notably as enzyme inhibitors. Fmoc-NHOH serves as a valuable precursor for the synthesis of peptidyl and other complex hydroxamic acids, particularly in solid-phase synthesis.[4]

Mechanism of Action in Solid-Phase Hydroxamic Acid Synthesis:

-

Immobilization: Fmoc-NHOH can be anchored to a solid support, such as a 2-chlorotrityl chloride resin, through its hydroxylamine moiety.

-

Fmoc Deprotection: The Fmoc group is removed under standard basic conditions (e.g., 20% piperidine in DMF) to expose the resin-bound hydroxylamine.

-

Acylation: The free hydroxylamine on the resin is then acylated by an activated carboxylic acid (e.g., an amino acid in peptide synthesis) to form the resin-bound hydroxamic acid.

-

Cleavage: The final hydroxamic acid product is cleaved from the resin under acidic conditions (e.g., trifluoroacetic acid).

Diagram 2: Workflow for Solid-Phase Synthesis of Hydroxamic Acids

Caption: Solid-phase synthesis of hydroxamic acids using Fmoc-NHOH.

Formation of Activated Esters for Bioconjugation

In bioconjugation, the formation of stable amide bonds is a cornerstone of linking biomolecules. This is often achieved by activating a carboxylic acid to form a reactive ester, which is then susceptible to nucleophilic attack by an amine. While N-hydroxysuccinimide (NHS) esters are the most common, the N-hydroxycarbamate moiety of Fmoc-NHOH can be acylated to form a highly reactive O-acyl-N-hydroxycarbamate, which can act as an in-situ generated activated ester.

Mechanism of Carboxylic Acid Activation:

The reaction of a carboxylic acid with a coupling reagent (e.g., a carbodiimide like DCC or EDC) in the presence of Fmoc-NHOH leads to the formation of an O-acyl-N-hydroxycarbamate. This species is a potent acylating agent, analogous to an NHS ester.

-

Activation of Carboxylic Acid: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by Fmoc-NHOH: The hydroxylamine oxygen of Fmoc-NHOH acts as a nucleophile, attacking the activated carbonyl of the O-acylisourea.

-

Formation of the Activated Ester: This results in the formation of the Fmoc-O-acyl-N-hydroxycarbamate and the corresponding urea byproduct.

-

Amine Coupling: The resulting activated ester can then react with a primary amine to form a stable amide bond, releasing Fmoc-NHOH.

Diagram 3: Mechanism of Carboxylic Acid Activation by Fmoc-NHOH

Caption: In-situ formation of an active ester using Fmoc-NHOH.

The advantage of using Fmoc-NHOH in this context lies in the potential for a one-pot reaction where the activated ester is generated and consumed in situ. The reactivity of the resulting O-acyl-N-hydroxycarbamate can be modulated by the electronic properties of the Fmoc group.

PART 3: Experimental Protocols and Considerations

The successful application of Fmoc-NHOH requires careful consideration of reaction conditions to favor the desired mechanistic pathway.

Protocol for Solid-Phase Synthesis of a Peptidyl Hydroxamic Acid

This protocol outlines the general steps for synthesizing a peptide with a C-terminal hydroxamic acid using Fmoc-NHOH on a 2-chlorotrityl resin.

| Step | Procedure | Rationale |

| 1. Resin Swelling | Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes. | Prepares the resin for reaction by opening up the polymer matrix. |

| 2. Fmoc-NHOH Loading | Dissolve Fmoc-NHOH (2 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in DCM and add to the resin. Agitate for 2 hours. | Covalently attaches the Fmoc-protected hydroxylamine to the acid-labile resin. |

| 3. Capping | Treat the resin with a capping solution (e.g., methanol in DCM with DIPEA) to block any unreacted trityl chloride sites. | Prevents unwanted side reactions in subsequent steps. |

| 4. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF (2 x 10 min). | Removes the Fmoc group to expose the hydroxylamine for acylation. |

| 5. Peptide Elongation | Perform standard Fmoc-SPPS cycles to build the desired peptide sequence on the hydroxylamine nitrogen. | The resin-bound hydroxylamine acts as the N-terminus for peptide chain growth. |

| 6. Final Fmoc Removal | Remove the N-terminal Fmoc group from the final amino acid. | Prepares the peptide for cleavage. |

| 7. Cleavage | Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours. | Releases the peptidyl hydroxamic acid from the solid support and removes side-chain protecting groups. |

| 8. Precipitation & Purification | Precipitate the crude product in cold diethyl ether and purify by HPLC. | Isolates and purifies the final product. |

Protocol for Solution-Phase Amide Bond Formation via In-Situ Active Ester Generation

This protocol describes the coupling of a carboxylic acid to a primary amine using Fmoc-NHOH as an additive.

| Step | Procedure | Rationale |

| 1. Reactant Preparation | Dissolve the carboxylic acid (1 eq.), primary amine (1.1 eq.), and Fmoc-NHOH (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM). | Brings the reactants into a homogenous solution for efficient reaction. |

| 2. Activation | Cool the solution to 0°C and add a solution of a carbodiimide coupling reagent (e.g., DCC or EDC, 1.1 eq.) dropwise. | Initiates the formation of the O-acylisourea intermediate. |

| 3. Reaction | Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS. | The O-acylisourea reacts with Fmoc-NHOH to form the active ester, which then acylates the amine. |

| 4. Work-up | Filter any precipitated urea. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with dilute acid, base, and brine. | Removes the urea byproduct and unreacted starting materials. |

| 5. Purification | Dry the organic layer over anhydrous sulfate, concentrate, and purify the crude product by column chromatography. | Isolates the desired amide product. |

Conclusion: A Versatile Tool for Modern Synthesis

This compound presents a compelling example of a reagent whose utility extends beyond its primary classification. While the Fmoc group provides the well-established benefits of a robust and orthogonal protecting group, the N-hydroxycarbamate moiety offers a distinct reactive handle for the synthesis of valuable hydroxamic acids and for the efficient formation of amide bonds via in-situ generated activated esters. A thorough understanding of these dual mechanisms of action empowers researchers, scientists, and drug development professionals to leverage the full potential of Fmoc-NHOH in the design and execution of sophisticated synthetic strategies.

References

- Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346.

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

- Floyd, C. D., Lewis, C. N., Patel, S. R., Whittaker, M., & Board, C. D. (1996). A convenient procedure for the solid-phase synthesis of hydroxamic acids on PEGA resins. Tetrahedron Letters, 37(45), 8045-8048.

- Kaiser, T., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

- Nefkens, G. H. L., & Tesser, G. I. (1961). A novel activated ester in peptide synthesis. Journal of the American Chemical Society, 83(5), 1263–1263.

-

PubChem. (n.d.). 9-Fluorenylmethyl carbazate. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

- Wang, Y., & Miller, M. J. (1997). A new solid phase method for the synthesis of peptide hydroxamic acids. Tetrahedron Letters, 38(9), 1511-1514.

Sources

Spectroscopic Characterization of 9-Fluorenylmethyl N-hydroxycarbamate: A Technical Guide

Introduction

9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-NHOH) is a pivotal reagent in modern organic synthesis, particularly in the realm of peptide chemistry and the development of novel pharmaceuticals.[1][2] Its utility as a precursor for introducing the hydroxamic acid functionality and as a protected form of hydroxylamine makes it an invaluable tool for medicinal chemists and materials scientists.[3] The precise structural elucidation of this compound is paramount for its effective application and for quality control in its synthesis and use.

Molecular Structure and Key Features

The structure of this compound comprises the fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a hydroxylamine moiety. This unique combination of a bulky, aromatic protecting group and a reactive functional group dictates its characteristic spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the fluorenyl group, the methylene bridge, and the N-hydroxycarbamate moiety. The following table outlines the predicted chemical shifts and their assignments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | br s | 1H | O -H | The acidic proton on the hydroxylamine oxygen is expected to be a broad singlet and may be exchangeable with D₂O. |

| ~8.5 | br s | 1H | N -H | The proton on the nitrogen of the carbamate is also expected to be a broad singlet. |

| 7.8 - 7.9 | d | 2H | Ar-H | Aromatic protons of the fluorenyl group adjacent to the bridgehead carbon. |

| 7.6 - 7.7 | d | 2H | Ar-H | Aromatic protons of the fluorenyl group. |

| 7.3 - 7.5 | m | 4H | Ar-H | Overlapping signals for the remaining aromatic protons of the fluorenyl group. |

| ~4.5 | d | 2H | -O-CH₂ - | Methylene protons adjacent to the carbamate oxygen, showing coupling to the methine proton. |

| ~4.3 | t | 1H | -CH - | The methine proton at the 9-position of the fluorenyl group, coupled to the adjacent methylene protons. |

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values depending on the solvent and other acquisition parameters.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The predicted ¹³C NMR chemical shifts for this compound are summarized below.

| Chemical Shift (ppm) | Assignment | Rationale |

| ~158 | C =O | Carbonyl carbon of the carbamate group. |

| ~143 | Ar-C | Quaternary aromatic carbons of the fluorenyl group at the fusion points. |

| ~141 | Ar-C | Quaternary aromatic carbons of the fluorenyl group adjacent to the bridgehead. |

| ~128 | Ar-CH | Aromatic methine carbons of the fluorenyl group. |

| ~127 | Ar-CH | Aromatic methine carbons of the fluorenyl group. |

| ~125 | Ar-CH | Aromatic methine carbons of the fluorenyl group. |

| ~120 | Ar-CH | Aromatic methine carbons of the fluorenyl group. |

| ~68 | -O-CH₂ - | Methylene carbon adjacent to the carbamate oxygen. |

| ~47 | -CH - | Methine carbon at the 9-position of the fluorenyl group. |

Note: Predicted chemical shifts are based on computational models and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 3500 | Medium, Broad | O-H stretch | Hydroxylamine |

| 3200 - 3400 | Medium | N-H stretch | Carbamate |

| ~3050 | Medium | Aromatic C-H stretch | Fluorenyl group |

| ~2950 | Weak | Aliphatic C-H stretch | Methylene and methine groups |

| 1680 - 1720 | Strong | C=O stretch | Carbamate |

| 1500 - 1600 | Medium | C=C stretch | Aromatic ring |

| 1200 - 1300 | Strong | C-O stretch | Carbamate ester |

| ~740 and ~760 | Strong | C-H out-of-plane bend | Ortho-disubstituted aromatic |

The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbamate carbonyl group. The broad O-H and N-H stretching bands in the high-frequency region are also key identifiers.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Molecular Formula: C₁₅H₁₃NO₃[1] Molecular Weight: 255.27 g/mol [1] Monoisotopic Mass: 255.08954 Da[2]

Expected Fragmentation Pattern

Under electrospray ionization (ESI) conditions, this compound is expected to form protonated ([M+H]⁺) and other adducts. The predicted masses for common adducts are listed below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 256.09682 |

| [M+Na]⁺ | 278.07876 |

| [M+K]⁺ | 294.05270 |

| [M-H]⁻ | 254.08226 |

A key fragmentation pathway in the positive ion mode would involve the cleavage of the bond between the fluorenylmethyl group and the carbamate, leading to the formation of the stable fluorenylmethyl cation (m/z 179) and the dibenzofulvene cation (m/z 165) after rearrangement.

Caption: Simplified proposed fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide, based on a combination of predicted values and analysis of related compounds, provides a robust framework for the structural characterization of this compound. The key features in the NMR, IR, and mass spectra are consistent with the known structure of the molecule. This guide serves as a valuable resource for researchers to confirm the identity and purity of this important synthetic reagent, ensuring the integrity of their scientific endeavors.

References

-

Chem-Impex. N-Fmoc-hydroxylamine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Reagent in Peptide Synthesis and Drug Development. [Link]

-

PubChem. This compound. [Link]

-

PubChemLite. This compound (C15H13NO3). [Link]

Sources

Introduction: The Strategic Importance of Fmoc-Hydroxylamine

An In-Depth Technical Guide to the Stability and Reactivity of Fmoc-Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

N-(9-Fluorenylmethoxycarbonyl)hydroxylamine, commonly known as Fmoc-hydroxylamine, is a versatile bifunctional reagent that has become indispensable in modern synthetic chemistry, particularly in the fields of peptide science and medicinal chemistry.[1] Its strategic value lies in the orthogonal nature of its two key components: the base-labile Fmoc protecting group and the nucleophilic hydroxylamine moiety. This unique combination allows for the precise and controlled introduction of the hydroxamic acid functional group, a critical pharmacophore found in a wide array of biologically active molecules, most notably as a potent zinc-chelating group in matrix metalloproteinase (MMP) and histone deacetylase (HDAC) inhibitors.[2]

This guide offers a comprehensive exploration of the core chemical principles governing the stability and reactivity of Fmoc-hydroxylamine. By understanding its behavior under various conditions, researchers can optimize synthetic protocols, troubleshoot potential issues, and unlock its full potential in the design and creation of novel peptides, drug candidates, and complex organic molecules.[1]

Core Chemical Structure and Properties

Fmoc-hydroxylamine's utility is derived directly from its structure, which consists of a hydroxylamine core (-NH-OH) where the nitrogen atom is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Caption: Chemical Structure of N-(9-Fluorenylmethoxycarbonyl)hydroxylamine.

| Property | Value |

| Synonyms | 9-Fluorenylmethyl N-hydroxycarbamate |

| CAS Number | 190656-01-0 |

| Molecular Formula | C₁₅H₁₃NO₃ |

| Molecular Weight | 255.27 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 168-175 °C |

Source:[1]

Part 1: Chemical Stability Profile

A thorough understanding of the stability of Fmoc-hydroxylamine under various chemical and physical conditions is paramount for its successful application. The primary points of instability are the base-labile Fmoc group and the potentially sensitive hydroxylamine functional group.

Stability Towards Basic and Acidic Conditions

The orthogonality of the Fmoc group is defined by its distinct stability in acidic versus basic environments.

-

Basic Conditions (pH > 8): The Fmoc group is exceptionally labile under basic conditions, a property that is fundamental to its use in solid-phase peptide synthesis (SPPS).[3] The deprotection mechanism is initiated by the abstraction of the acidic proton on the 9-position of the fluorene ring by a base, typically a secondary amine like piperidine.[4][5] This is followed by a β-elimination cascade, which releases the free hydroxylamine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[4][6] The rate of cleavage is dependent on the base strength, concentration, solvent polarity, and temperature.[3][4]

-

Acidic Conditions (pH < 3): Fmoc-hydroxylamine exhibits high stability towards acids.[6] It can withstand treatment with reagents like trifluoroacetic acid (TFA), which are commonly used for the cleavage of other protecting groups such as tert-butoxycarbonyl (Boc) or for the final cleavage of a synthesized molecule from a resin support.[6][7] This acid stability makes the Fmoc group orthogonal to the Boc group, a cornerstone of modern SPPS strategies.[7][8]

-

Hydroxylamine Moiety: The core hydroxylamine functionality itself can undergo decomposition, particularly in aqueous solutions. The stability is pH-dependent; decomposition is accelerated in alkaline solutions (pH > 7).[9][10] In synthetic organic chemistry, where anhydrous conditions are often used, this is less of a concern, but it becomes relevant during aqueous workups or purification steps.

Thermal and Storage Stability

Proper storage is critical to maintain the purity and reactivity of Fmoc-hydroxylamine.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term and -20°C for long-term.[1][11][12] | Prevents slow thermal degradation and preserves the integrity of the Fmoc group. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[13] | The Fmoc group is sensitive to moisture, and the hydroxylamine moiety can be susceptible to oxidation. |

| Solvent | Use high-purity, amine-free solvents like DMF for preparing solutions.[11] | Impurities in solvents, especially amines, can cause premature deprotection of the Fmoc group.[11] |

| Solution Stability | Prepare solutions fresh for each synthesis. Avoid long-term storage of solutions, even at low temperatures.[11] | Degradation can occur in solution over time, leading to discoloration and reduced coupling efficiency.[11] |

Part 2: A Guide to Reactivity

The reactivity of Fmoc-hydroxylamine is dictated by its two distinct functional components: the cleavable Fmoc group and the nucleophilic hydroxylamine group.

Reactivity of the Fmoc Group: Deprotection

The primary reaction of the Fmoc group is its removal (deprotection) under basic conditions. This unmasks the hydroxylamine for subsequent reactions.

Caption: Mechanism of Fmoc-hydroxylamine deprotection by piperidine.

The standard reagent for Fmoc removal in SPPS is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[14][15][16] The liberated dibenzofulvene is trapped by the excess piperidine, forming a stable adduct that can be easily washed away.[4][5] The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance.[6]

Reactivity of the Hydroxylamine Moiety: Nucleophilic Reactions

Once deprotected, the free hydroxylamine (H₂N-OH) is a potent "alpha-effect" nucleophile, meaning it is more reactive than predicted by its basicity alone. It can participate in several crucial bond-forming reactions.

-

Reaction with Activated Carboxylic Acids: This is the most common and vital reaction, leading to the formation of hydroxamic acids. In a typical SPPS workflow, a carboxylic acid (e.g., an Fmoc-protected amino acid) is activated using coupling reagents like HBTU, HATU, or DIC.[8] The free hydroxylamine, often attached to a solid support, then attacks the activated carbonyl to form a stable hydroxamate linkage.[14][17]

Caption: Reaction of resin-bound hydroxylamine with an activated acid.

-

Reactivity with Electrophiles: The hydroxylamine group can react with a range of other electrophiles. For instance, it can react with aldehydes and ketones to form oximes, a reaction that is central to some bioconjugation and ligation strategies.[18]

Part 3: Application in Solid-Phase Synthesis of Peptide Hydroxamic Acids

Fmoc-hydroxylamine is a cornerstone reagent for the solid-phase synthesis of peptide hydroxamic acids, which are of significant interest in drug discovery. The general workflow leverages the principles of stability and reactivity discussed above.

Caption: General workflow for SPPS of peptide hydroxamic acids.

Experimental Protocol: Loading and First Coupling

This protocol outlines the initial steps for synthesizing a peptide hydroxamic acid on a 2-chlorotrityl chloride resin.

1. Resin Swelling and Loading: a. Place 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale) in a solid-phase reaction vessel.[16] b. Swell the resin in anhydrous DMF for 1 hour.[16] c. Drain the DMF. d. Dissolve Fmoc-hydroxylamine (3-5 equivalents) in DMF. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3-5 equivalents). e. Add the solution to the resin and agitate at room temperature for 2-4 hours. f. Drain the reaction solution. To cap any unreacted sites on the resin, wash the resin with a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes. g. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin.[16] b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine.[16]

3. First Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.[8][16] b. Pre-activate the mixture for 2-5 minutes. c. Add the activated amino acid solution to the deprotected, resin-bound hydroxylamine. d. Agitate at room temperature for 1-4 hours. e. Drain the solution and wash the resin with DMF (3x). The cycle can now be repeated for the next amino acid.

Part 4: Analytical Methods and Quality Control

Ensuring the purity of Fmoc-hydroxylamine and monitoring reaction progress are crucial for successful synthesis.

-

Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for assessing the purity of Fmoc-hydroxylamine.[11] A typical method would involve a C18 column with a gradient of acetonitrile and water, both containing 0.1% TFA.[19]

-

Reaction Monitoring:

-

Fmoc Deprotection: The cleavage of the Fmoc group can be quantitatively monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained piperidine solution.[6]

-

Coupling Reactions: Qualitative tests like the Kaiser test can be used to check for the presence of free primary amines on the resin after a coupling step. A positive (blue) result indicates an incomplete reaction.

-

Conclusion

Fmoc-hydroxylamine is a powerful and enabling reagent whose effective use is grounded in a solid understanding of its chemical properties. Its stability in acid and lability in base provide the orthogonality required for complex, multi-step syntheses. Simultaneously, its potent nucleophilicity after deprotection allows for the efficient formation of hydroxamic acids and other valuable functionalities. By mastering the principles of its stability and reactivity, and by adhering to rigorous protocols for its handling, storage, and application, researchers in drug discovery and chemical biology can confidently employ Fmoc-hydroxylamine to construct novel molecules with significant therapeutic and scientific potential.

References

-

Methods for Hydroxamic Acid Synthesis - PMC. (n.d.). PubMed Central. [Link]

-

Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. [Link]

-

Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. [Link]

-

A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations. (n.d.). PubMed Central. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (n.d.). PubMed Central. [Link]

- Synthesis of hydroxamic acid derivatives. (n.d.).

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

-

The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (n.d.). PubMed Central. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). [Link]

-

Reaction pathways of hydroxylamine decomposition in the presence of acid/base. (n.d.). [Link]

-

Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. [Link]

-

Methods for synthesizing hydroxamic acids and their metal complexes. (2024). European Journal of Chemistry. [Link]

-

(PDF) Methods for Hydroxamic Acid Synthesis. (n.d.). ResearchGate. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PubMed Central. [Link]

-

Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I. (n.d.). PubMed. [Link]

-

(PDF) Methods for Removing the Fmoc Group. (n.d.). ResearchGate. [Link]

-

Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. (n.d.). National Institutes of Health. [Link]

-

Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. (2010). PubMed. [Link]

-

Scheme of the reactivity of hydroxylamines. (n.d.). ResearchGate. [Link]

-

Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. (n.d.). PubMed Central. [Link]

- Stabilization of hydroxylamine solutions. (n.d.).

-

Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. (n.d.). PubMed Central. [Link]

-

(PDF) Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. (n.d.). ResearchGate. [Link]

-

Hydroxylamine. (n.d.). Wikipedia. [Link]

-

RP-HPLC Technique. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

-

Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. (2021). PubMed Central. [Link]

-

An HPLC method using FMOC-ADAM for determination of hydroxyproline in muscle. (n.d.). [Link]

-

Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (n.d.). Semantic Scholar. [Link]

-

A detailed kinetic model for the thermal decomposition of hydroxylamine. (2021). PubMed. [Link]

-

Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. (n.d.). SciSpace. [Link]

-

Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018). IJPPR. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genscript.com [genscript.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 18. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Determination of Hydroxylamine by HPLC , a Mutagenic Impurity in Febuxostat Drug Substance | Semantic Scholar [semanticscholar.org]

N-(9-Fluorenylmethoxycarbonyl)hydroxylamine discovery and history

An In-depth Technical Guide to N-(9-Fluorenylmethoxycarbonyl)hydroxylamine: From Discovery to Modern Application

Abstract

The advent of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized the field of peptide synthesis and extended its influence into broader organic chemistry. This guide provides a comprehensive overview of a key derivative, N-(9-Fluorenylmethoxycarbonyl)hydroxylamine (Fmoc-hydroxylamine). We will explore the historical context of its parent protecting group, detail its synthesis and physicochemical properties, and provide in-depth protocols for its primary application in the solid-phase synthesis of hydroxamic acids—a pharmacologically significant class of compounds. This document is intended for researchers and drug development professionals, offering expert insights into the causality of experimental choices and self-validating methodologies that ensure scientific integrity.

The Genesis: Discovery of the Fmoc Protecting Group

The foundation for Fmoc-hydroxylamine was laid in the early 1970s with the development of the Fmoc protecting group itself. Before its introduction, the field of peptide synthesis was dominated by the tert-butyloxycarbonyl (Boc) group, which required harsh acidic conditions (e.g., liquid hydrogen fluoride) for cleavage.[1][] This limited the synthesis of peptides containing acid-sensitive modifications.[1][3]

In 1972, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group for amines.[4][5] Its defining advantage is its stability in acidic conditions and its rapid removal by mild bases, typically a secondary amine like piperidine.[4][6][7] This "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions without affecting each other, was a monumental breakthrough.[][6] It enabled the synthesis of complex and modified peptides under significantly milder conditions, which was particularly crucial for the burgeoning field of solid-phase peptide synthesis (SPPS).[1][3][8]

The Mechanism of Fmoc Deprotection: A Self-Validating System

The ingenuity of the Fmoc group lies in the chemical properties of its fluorenyl system. The proton at the C9 position is acidic due to the electron-withdrawing nature of the aromatic rings.[4][6][9] This allows for a two-step deprotection mechanism initiated by a base:

-

Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[6][10]

-

β-Elimination: This abstraction facilitates a β-elimination reaction, cleaving the carbamate bond and releasing the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[4][6][9]

Crucially, the excess amine scavenger (piperidine) traps the reactive DBF to form a stable adduct.[7][10] This adduct has a strong UV absorbance, which provides a reliable method for real-time monitoring of the deprotection reaction, ensuring its completion.[6] This inherent feedback loop is a hallmark of a trustworthy and self-validating protocol.

Caption: The base-catalyzed deprotection of an Fmoc-protected amine.

N-(9-Fluorenylmethoxycarbonyl)hydroxylamine: Synthesis and Properties

Building upon the robust chemistry of the Fmoc group, N-(9-Fluorenylmethoxycarbonyl)hydroxylamine (Fmoc-hydroxylamine) emerged as a versatile reagent. It serves as a protected form of hydroxylamine, enabling its use in multi-step syntheses where the hydroxylamine functionality would otherwise interfere with preceding reactions. It is particularly valuable for synthesizing hydroxamic acids, a class of potent enzyme inhibitors.[11][12][13]

Synthesis Protocol

Fmoc-hydroxylamine is typically prepared by reacting hydroxylamine hydrochloride with an activated Fmoc source, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions. The base neutralizes the HCl generated during the reaction and the HCl salt of the starting material.

Step-by-Step Methodology:

-

Dissolution: Dissolve hydroxylamine hydrochloride in a mixture of water and a suitable organic solvent (e.g., dioxane).

-

Basification: Cool the solution in an ice bath and slowly add a base, such as sodium bicarbonate or sodium carbonate, until the solution is basic and effervescence ceases. This liberates the free hydroxylamine.

-

Fmoc-Cl Addition: While stirring vigorously in the ice bath, add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the organic solvent dropwise. The choice of an acid chloride like Fmoc-Cl ensures a high reactivity for efficient protection.[4]

-

Reaction: Allow the reaction to stir and warm to room temperature for several hours.

-

Workup: Acidify the mixture with dilute HCl to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure, crystalline Fmoc-hydroxylamine.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the synthesized reagent.

| Property | Value | Source(s) |

| CAS Number | 190656-01-0 | [12][14] |

| Molecular Formula | C₁₅H₁₃NO₃ | [12][14] |

| Molecular Weight | 255.27 g/mol | [12][14] |

| Appearance | White crystalline powder | [12] |

| Melting Point | 164.5–175 °C | [14] |

| Purity (Typical) | ≥99% (HPLC) | [12] |

| Storage | 2–8 °C | [12][14] |

Expected Spectroscopic Features: [15][16]

-

¹H NMR: Shows characteristic signals for the aromatic protons of the fluorenyl group (typically ~7.2-7.8 ppm), a signal for the CH₂ group (~4.2-4.5 ppm), a signal for the CH group (~4.1-4.3 ppm), and exchangeable protons for the NH and OH groups.

-

IR Spectroscopy: A strong absorption band for the carbamate carbonyl (C=O) group around 1680-1720 cm⁻¹, N-H stretching around 3300 cm⁻¹, and O-H stretching around 3400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of 255.27.

Core Application: Solid-Phase Synthesis of Hydroxamic Acids

Hydroxamic acids (-CONHOH) are a critical pharmacophore found in numerous drugs, renowned for their ability to chelate metal ions in the active sites of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[17][18] Fmoc-hydroxylamine is an enabling reagent for the efficient solid-phase synthesis of hydroxamic acid libraries for drug discovery.[19]

Experimental Workflow: Solid-Phase Hydroxamic Acid Synthesis

This workflow details the synthesis of a hydroxamic acid on a solid support, a technique that simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound product.[8]

Caption: Workflow for solid-phase synthesis of hydroxamic acids.

Step-by-Step Protocol:

-

Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Add a solution of Fmoc-hydroxylamine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DCM. Agitate for 1-2 hours. The trityl linker is chosen for its acid lability, allowing for mild cleavage conditions that preserve the final product.[17]

-

Capping: After loading, cap any unreacted chloride sites on the resin using a mixture of DCM, methanol, and DIPEA to prevent side reactions in subsequent steps.

-

Fmoc Deprotection: Wash the resin with N,N-dimethylformamide (DMF). Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group, exposing the free hydroxylamine.[17] Wash the resin thoroughly with DMF to remove the DBF-piperidine adduct.

-

Carboxylic Acid Coupling: In a separate vessel, pre-activate the desired carboxylic acid (R-COOH) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add this activated solution to the deprotected resin and agitate for 1-4 hours.

-

Cleavage: Wash the resin with DMF, followed by DCM. Treat the resin with a mild acidic solution (e.g., 1-5% trifluoroacetic acid (TFA) in DCM) to cleave the hydroxamic acid from the resin. Collect the filtrate and evaporate the solvent to obtain the crude product, which can then be purified by HPLC.

Conclusion

The development of the Fmoc protecting group by Carpino and Han was a watershed moment in synthetic chemistry, paving the way for milder and more versatile synthetic strategies. N-(9-Fluorenylmethoxycarbonyl)hydroxylamine stands as a testament to this legacy, providing an indispensable tool for medicinal chemists. Its application in the solid-phase synthesis of hydroxamic acids has streamlined the discovery and development of novel therapeutics. The logical, verifiable, and robust nature of Fmoc chemistry ensures its continued prominence in both academic research and industrial drug development.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. chembk.com [chembk.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eurjchem.com [eurjchem.com]

- 19. US6093798A - Synthesis of hydroxamic acid derivatives - Google Patents [patents.google.com]

Fmoc-ONH solubility in common organic solvents

An In-depth Technical Guide to the Solubility of Fmoc-Protected Hydroxylamine Derivatives in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(9-Fluorenylmethoxycarbonyl)hydroxylamine (Fmoc-ONH) and its structurally similar analogue, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in organic solvents commonly used in research and pharmaceutical development. A deep understanding of solubility is paramount for the successful application of these critical reagents in solid-phase peptide synthesis (SPPS), bioconjugation, and small molecule synthesis. This document synthesizes empirical data with fundamental chemical principles to provide researchers with a predictive framework for solvent selection, solution preparation, and reaction optimization. Detailed protocols and visual workflows are included to ensure reliable and reproducible experimental outcomes.

Introduction: The Central Role of the Fmoc Group in Modern Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in the construction of peptides and other amine-containing macromolecules.[1] Its defining feature is its unique lability profile: it remains robustly stable under acidic conditions while being readily cleaved by mild bases, such as piperidine.[2] This orthogonality allows for the selective deprotection of amines without compromising other acid-labile protecting groups commonly used in complex syntheses.

Reagents like Fmoc-ONH and its widely used surrogate, Fmoc-OSu, are employed to install this essential protecting group onto primary and secondary amines.[3][4] The efficiency of these protection reactions is inextricably linked to the solubility of the Fmoc reagent in the chosen reaction medium. Poor solubility can lead to sluggish reaction kinetics, incomplete conversions, and the generation of impurities, ultimately compromising the yield and purity of the target molecule.[5] This guide focuses on providing a detailed solubility profile to mitigate these risks.

Physicochemical Drivers of Fmoc-ONH/OSu Solubility

The solubility of Fmoc-activated reagents is governed by the interplay of their structural components with the properties of the solvent.

-

The Fmoc Moiety: The large, hydrophobic, and aromatic 9-fluorenylmethoxycarbonyl group is the dominant structural feature.[6] Its nonpolar nature imparts significant solubility in many organic solvents. The planarity of the fluorenyl rings can, however, lead to π-π stacking and intermolecular aggregation in less effective solvents, which can reduce solubility.[5]

-

The Activated Group: The hydroxylamine (-ONH₂) or N-hydroxysuccinimide (-OSu) portion of the molecule is polar.

-

Solvent Properties: The ability of a solvent to disrupt the crystal lattice of the solid reagent and solvate both the nonpolar Fmoc group and the more polar activated ester component is critical. Polar aprotic solvents are particularly effective as they possess high dielectric constants and dipole moments capable of solvating the polar regions of the molecule, while their organic nature readily accommodates the large hydrophobic Fmoc group.

Caption: Physicochemical factors governing Fmoc-ONH/OSu solubility.

Comparative Solubility Profile

While extensive quantitative data for Fmoc-ONH is not widely published, data for the structurally and functionally analogous Fmoc-OSu serves as a reliable proxy for determining suitable solvent systems. The following table consolidates published qualitative and quantitative solubility data.

| Solvent | Abbreviation | Type | Solubility Profile | Quantitative Data (Fmoc-OSu) | Practical Insights & Causality |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Readily Soluble / High | ~25 mg/mL[3][7]; 9.693 × 10⁻³ (mole fraction)[8] | The workhorse solvent for SPPS.[6] Its high polarity effectively solvates the active ester, while its structure prevents hydrogen bonding, allowing excellent solvation of the Fmoc group. |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Readily Soluble / High | ~20 mg/mL[3][7]; ≥33.7 mg/mL; 6.406 × 10⁻³ (mole fraction)[8] | Excellent solvent power, similar to DMF.[6] Often used to dissolve difficult-to-solubilize protected amino acids. May require sonication for some derivatives. |

| Acetonitrile | ACN | Polar Aprotic | Soluble | Not widely reported | Often used in purification (HPLC). Its lower boiling point is advantageous for removal, but its solvating power is generally less than DMF or DMSO. |

| Dichloromethane | DCM | Nonpolar | Soluble | Not widely reported | Good for dissolving the nonpolar Fmoc group. Often used in initial reaction setups before being mixed with more polar solvents for coupling steps.[9] |

| Tetrahydrofuran | THF | Polar Aprotic | Soluble | Not widely reported | A versatile solvent, but less polar than DMF or DMSO. Can be effective, especially in mixtures.[10] |

| Ethyl Acetate | EtOAc | Moderately Polar | Slightly Soluble | Not widely reported | Often used for extraction and workup procedures due to its immiscibility with water and moderate polarity.[1] The limited solubility of Fmoc-OSu is advantageous for product precipitation in some synthesis methods.[11] |

| Water | H₂O | Polar Protic | Insoluble / Very Low | 7.378 × 10⁻⁶ (mole fraction)[8] | The hydrophobic Fmoc group dominates, leading to extremely poor aqueous solubility.[12] This property is exploited during aqueous washes to remove water-soluble impurities.[1] |

Experimental Protocols

Protocol: Preparation of a Standardized Fmoc-ONH/OSu Stock Solution

This protocol describes a self-validating method for preparing a stock solution for use in amine protection reactions, ensuring complete dissolution which is critical for accurate stoichiometry.

Objective: To prepare a 0.5 M stock solution of Fmoc-OSu in N,N-Dimethylformamide (DMF).

Materials:

-

Fmoc-OSu (MW: 337.33 g/mol )[7]

-

Anhydrous DMF, peptide synthesis grade

-

Inert gas (Nitrogen or Argon)

-

Glass vial with a screw cap and PTFE septum

-

Magnetic stirrer and stir bar

-

Volumetric flask

Methodology:

-

Preparation: Under an inert gas atmosphere, weigh 168.7 mg of Fmoc-OSu (0.5 mmol) and add it to a clean, dry vial containing a magnetic stir bar.

-

Solvent Addition: Using a syringe, add approximately 0.8 mL of anhydrous DMF to the vial.

-

Dissolution: Seal the vial and stir the mixture at room temperature. The large Fmoc group can slow dissolution; vigorous stirring is essential.

-

Causality Checkpoint: Visual inspection is the first validation step. If crystals persist after 10-15 minutes, it may indicate solvent saturation or low-quality solvent. Gentle warming (to ~30-40°C) can be applied to facilitate dissolution, but the solution must be cooled to room temperature before use.

-

-

Quantitative Transfer: Once fully dissolved, carefully transfer the solution to a 1.0 mL volumetric flask.

-

Final Volume Adjustment: Rinse the original vial with a small amount of fresh DMF and add the rinsing to the volumetric flask. Carefully add DMF dropwise until the bottom of the meniscus aligns with the calibration mark.

-

Homogenization & Storage: Cap the volumetric flask and invert it several times to ensure a homogenous solution. The solution should be used immediately for best results. If storage is necessary, it should be kept under an inert atmosphere at 2-8°C and away from light to minimize degradation.[13]

-

Self-Validation: The solution must be perfectly clear, with no visible particulates or haze. A slight yellow tint is acceptable. If precipitation occurs upon cooling or storage, the solution is likely supersaturated and should be remade at a lower concentration or gently warmed before use.

-

Sources

- 1. Fmoc-OSu | 82911-69-1 | Benchchem [benchchem.com]

- 2. Fmoc-OSu | 82911-69-1 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide_Chemicalbook [chemicalbook.com]

- 9. chempep.com [chempep.com]

- 10. reddit.com [reddit.com]

- 11. omizzur.com [omizzur.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Fmoc-OSu | 82911-69-1 | FF10663 | Biosynth [biosynth.com]

Physical and chemical characteristics of Fmoc-NH-OH

An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-(9-Fluorenylmethoxycarbonyl)hydroxylamine (Fmoc-NH-OH)

Introduction

N-(9-Fluorenylmethoxycarbonyl)hydroxylamine, commonly abbreviated as Fmoc-NH-OH, is a specialized chemical reagent integral to modern organic and medicinal chemistry. It uniquely combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with a nucleophilic hydroxylamine moiety.[1][2] This structure renders it a stable, solid-phase compatible source of hydroxylamine, a compound that is otherwise handled as a less stable aqueous solution or salt.[3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, reactivity, and field-proven applications of Fmoc-NH-OH, providing the causal insights behind experimental protocols and ensuring a foundation of scientific integrity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Fmoc-NH-OH is paramount for its effective storage, handling, and application in synthesis. These characteristics dictate its behavior in various solvents and reaction conditions.

Summary of Core Properties

The fundamental properties of Fmoc-NH-OH are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₃NO₃ | [1] |

| Molecular Weight | 255.27 g/mol | |

| Appearance | White to off-white solid/powder | [5] |

| CAS Number | 190656-01-0 | [1] |

| Melting Point | Data not consistently available; similar Fmoc compounds melt >100°C | [6] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, NMP); moderate solubility in methanol, acetonitrile. | [6][7][8] |

Stability, Storage, and Handling

The integrity of Fmoc-NH-OH is critically dependent on proper storage and handling protocols. The primary points of instability are the hydrolysis of the Fmoc carbamate bond and the inherent reactivity of the hydroxylamine group.

-

Hydrolytic Stability : The Fmoc group is notably labile under basic conditions (pH > 8), which is the cornerstone of its utility in synthesis.[9] Exposure to strong bases, particularly secondary amines, will lead to its cleavage.[10][11] It is, however, stable under acidic and neutral conditions.[7][10]

-

Thermal Stability : Elevated temperatures can induce degradation, primarily through the cleavage of the Fmoc group.[9] Prolonged exposure to high heat should be avoided.

-

Photostability : Compounds containing the fluorenyl ring system can be susceptible to photodegradation. Therefore, it is prudent to protect Fmoc-NH-OH from direct light, especially during long-term storage.[9]

Recommended Storage Protocol: To ensure maximum shelf-life and reagent purity, the following storage conditions are mandatory:

-

Long-Term Storage : Store at -20°C or lower in a tightly sealed, light-resistant container with a desiccant to prevent moisture exposure.[9][12][13][14]

-

Short-Term Storage : For daily use, storage at 2–8°C is acceptable, provided the container is well-sealed.[12][15]

-

Solution Storage : Stock solutions prepared in anhydrous aprotic solvents (e.g., DMF) should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to one month.[9][16]

Chemical Reactivity and Mechanistic Principles

The chemical behavior of Fmoc-NH-OH is governed by the interplay between the Fmoc protecting group and the hydroxylamine functional group.

The Fmoc Protecting Group: A Base-Labile Shield

The Fmoc group is the cornerstone of an orthogonal protection strategy widely used in solid-phase peptide synthesis (SPPS).[10][17][] Its utility lies in its stability to acidic conditions while being readily cleaved by mild bases, such as piperidine.[10][19] This allows for the selective deprotection of an amine (or in this case, hydroxylamine) without disturbing acid-labile side-chain protecting groups or resin linkers.[10][20][21]

Mechanism of Fmoc Deprotection: The removal of the Fmoc group is a two-step elimination reaction initiated by a base.[10][11]

-

Proton Abstraction : A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[10] This step is favorable because the resulting carbanion is stabilized by the aromaticity of the fluorenyl system.[22]

-

β-Elimination : The stabilized carbanion undergoes a rapid β-elimination, cleaving the carbamate bond. This releases the free hydroxylamine, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[10][11]

-

Scavenging : The excess amine in the deprotection solution traps the electrophilic DBF to form a stable, UV-active adduct.[10][11][19] This prevents DBF from participating in unwanted side reactions.

The Hydroxylamine Moiety: A Potent Nucleophile

The primary utility of Fmoc-NH-OH is as a stable precursor to nucleophilic hydroxylamine.[2] Once deprotected, the free NH₂OH can participate in a variety of reactions, most notably the formation of hydroxamic acids from activated carboxylic acids or the synthesis of oximes from aldehydes and ketones.[3][23] This is particularly valuable in medicinal chemistry, as the hydroxamic acid functional group is a key zinc-binding motif in many enzyme inhibitors.

Applications and Experimental Workflows

Fmoc-NH-OH is a versatile reagent for introducing the hydroxylamine functionality into complex molecules, particularly in the synthesis of peptide derivatives and other bioactive compounds.

Synthesis of Peptide Hydroxamic Acids

Peptide hydroxamic acids are a critical class of metalloproteinase inhibitors. Fmoc-NH-OH provides a straightforward method for their synthesis on a solid support. The general workflow involves coupling the C-terminal amino acid to the resin, elongating the peptide chain using standard Fmoc-SPPS, and finally, coupling Fmoc-NH-OH to the N-terminus before final cleavage and deprotection.

Key Experimental Protocols

Adherence to validated protocols is essential for safety, reproducibility, and the successful application of Fmoc-NH-OH.

Protocol: Safe Handling and Preparation of Stock Solutions

Objective: To safely handle solid Fmoc-NH-OH and prepare a stock solution for use in synthesis.

Materials:

-

Fmoc-NH-OH solid

-

Anhydrous dimethylformamide (DMF)

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat[14][15][24]

-

Inert gas (Argon or Nitrogen)

Procedure:

-